REACTION_CXSMILES
|
[C:1]1(=[O:10])[NH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[F:11][C:12]([F:17])([F:16])[C:13]([OH:15])=[O:14]>C1C=CC=CC=1>[F:11][C:12]([F:17])([F:16])[C:13]([OH:15])=[O:14].[C:1]1(=[O:10])[NH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
14.12 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCN1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
stirred for dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
Then the reaction was stirred for another 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F.C1(CCCCCCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |